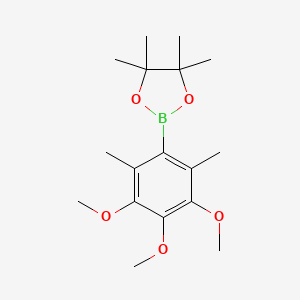
2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine is a chemical compound with the molecular formula C7H4F2INO2 and a molecular weight of 299.01 g/mol This compound is characterized by the presence of fluorine and iodine atoms attached to a benzodioxole ring, which is a fused ring system containing both benzene and dioxole rings
Preparation Methods
The synthesis of 2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-benzodioxole and iodine.
Reaction Conditions: The iodination reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory procedures with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including :
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes or imaging agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine involves its interaction with molecular targets and pathways . The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Difluoro-6-iodo-1,3-benzodioxol-4-amine can be compared with other similar compounds, such as :
2,2-Difluoro-1,3-benzodioxole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,2-Difluoro-6-chloro-1,3-benzodioxol-4-amine: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
2,2-Difluoro-6-bromo-1,3-benzodioxol-4-amine: Contains a bromine atom, which has different chemical properties compared to iodine.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H4F2INO2 |
|---|---|
Molecular Weight |
299.01 g/mol |
IUPAC Name |
2,2-difluoro-6-iodo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H4F2INO2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H,11H2 |
InChI Key |
HVAYESHJLQPKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)OC(O2)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
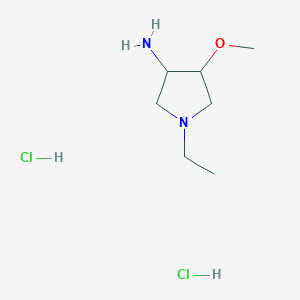
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)

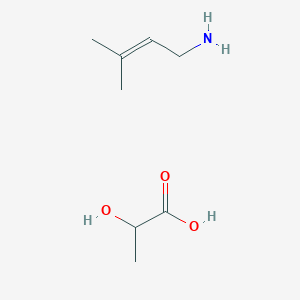
![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
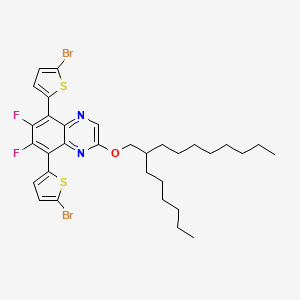
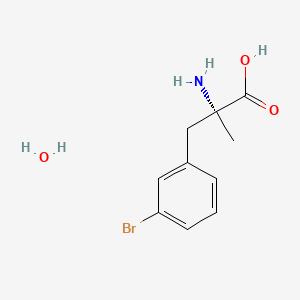

![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)



